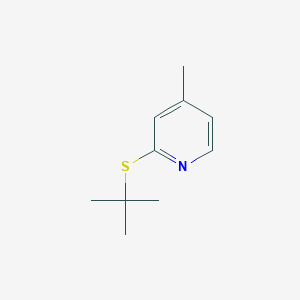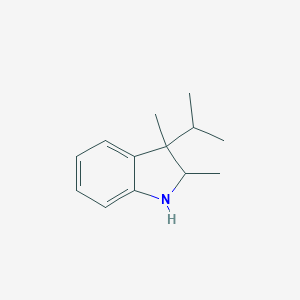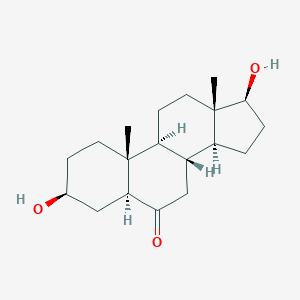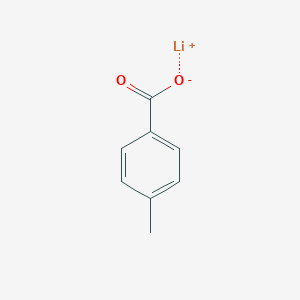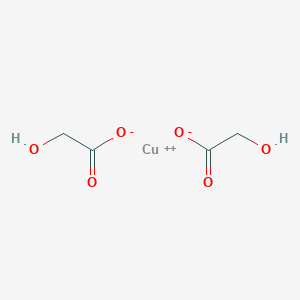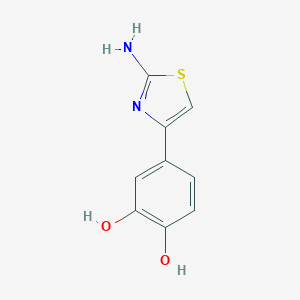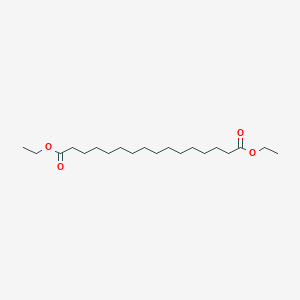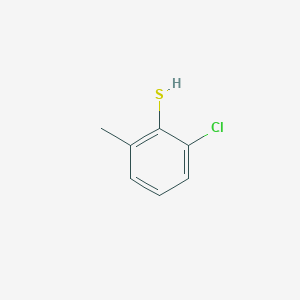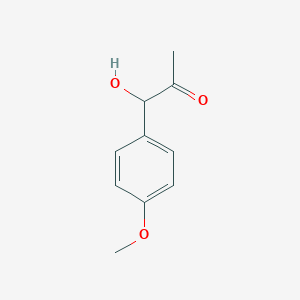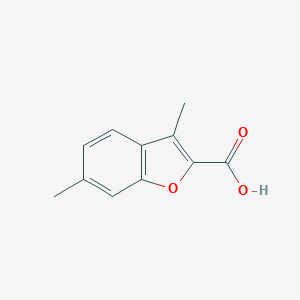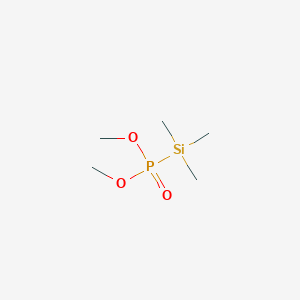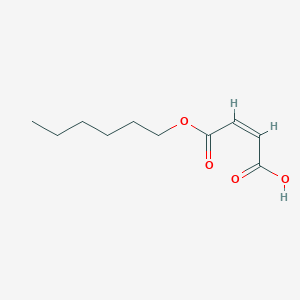
Hexyl hydrogen maleate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hexyl hydrogen maleate is an organic compound with the molecular formula C10H16O4. It is an ester derivative of maleic acid, where one of the carboxyl groups is esterified with a hexyl group. This compound is known for its applications in various chemical reactions and industrial processes due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Hexyl hydrogen maleate can be synthesized through the esterification of maleic anhydride with hexanol. The reaction typically involves the following steps:
Reactants: Maleic anhydride and hexanol.
Catalyst: A strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid.
Reaction Conditions: The reaction is carried out under reflux conditions to ensure complete esterification. The mixture is heated to around 60-80°C for several hours.
Purification: The resulting product is purified through distillation or recrystallization to obtain pure monohexyl maleate.
Industrial Production Methods
In an industrial setting, the production of monohexyl maleate involves similar steps but on a larger scale. Continuous flow reactors may be used to enhance the efficiency and yield of the reaction. The use of automated systems ensures precise control over reaction conditions, leading to high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions
Hexyl hydrogen maleate undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst, yielding maleic acid and hexanol.
Addition Reactions: The double bond in the maleate moiety can participate in addition reactions with halogens, hydrogen, and other electrophiles.
Polymerization: this compound can undergo polymerization reactions to form copolymers with other monomers.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Addition Reactions: Halogens (e.g., bromine), hydrogen gas with a catalyst (e.g., palladium on carbon).
Polymerization: Radical initiators (e.g., benzoyl peroxide) under controlled temperature conditions.
Major Products Formed
Hydrolysis: Maleic acid and hexanol.
Addition Reactions: Dihalogenated or hydrogenated derivatives of monohexyl maleate.
Polymerization: Copolymers with varying properties depending on the comonomers used.
Applications De Recherche Scientifique
Hexyl hydrogen maleate has diverse applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential as a biochemical probe due to its reactive double bond.
Medicine: Explored for its potential in drug delivery systems and as a precursor for bioactive compounds.
Industry: Utilized in the production of specialty polymers, coatings, and adhesives.
Mécanisme D'action
The mechanism of action of monohexyl maleate involves its ability to participate in various chemical reactions due to the presence of the ester and double bond functionalities. The ester group can undergo hydrolysis, while the double bond can participate in addition and polymerization reactions. These properties make it a versatile compound in synthetic chemistry.
Comparaison Avec Des Composés Similaires
Similar Compounds
Monomethyl maleate: An ester of maleic acid with a methyl group.
Monoethyl maleate: An ester of maleic acid with an ethyl group.
Monopropyl maleate: An ester of maleic acid with a propyl group.
Uniqueness of Monohexyl Maleate
Hexyl hydrogen maleate is unique due to its longer alkyl chain compared to other maleate esters. This longer chain imparts different physical and chemical properties, such as increased hydrophobicity and altered reactivity. These properties make it suitable for specific applications where other maleate esters may not be as effective.
Propriétés
Numéro CAS |
15420-81-2 |
|---|---|
Formule moléculaire |
C10H15O4- |
Poids moléculaire |
199.22 g/mol |
Nom IUPAC |
(Z)-4-hexoxy-4-oxobut-2-enoate |
InChI |
InChI=1S/C10H16O4/c1-2-3-4-5-8-14-10(13)7-6-9(11)12/h6-7H,2-5,8H2,1H3,(H,11,12)/p-1/b7-6- |
Clé InChI |
RNERBJNDXXEXTK-SREVYHEPSA-M |
SMILES |
CCCCCCOC(=O)C=CC(=O)O |
SMILES isomérique |
CCCCCCOC(=O)/C=C\C(=O)[O-] |
SMILES canonique |
CCCCCCOC(=O)C=CC(=O)[O-] |
| 15420-81-2 | |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


